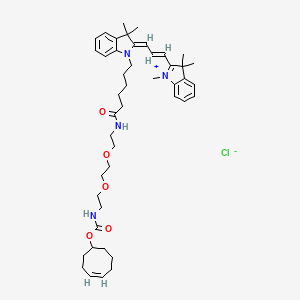

Cy3-PEG2-TCO4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C45H63ClN4O5 |

|---|---|

Molecular Weight |

775.5 g/mol |

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h6-7,13-16,18,21-26,35H,8-12,17,19-20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b7-6+; |

InChI Key |

NUZASIFMYCEXGJ-UHDJGPCESA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C/CC5)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of the PEG2 Linker in Cy3-PEG2-TCO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cy3-PEG2-TCO molecule, with a specific focus on the critical role of the short, two-unit polyethylene glycol (PEG2) linker. Cy3-PEG2-TCO is a fluorescent probe widely used in bioconjugation for the precise labeling of biomolecules. It combines the bright fluorescence of the Cyanine3 (Cy3) dye with the highly efficient and bioorthogonal click chemistry of the trans-cyclooctene (TCO) group. The PEG2 linker, though small, plays a crucial role in optimizing the performance of this reagent in various research and drug development applications.

Introduction to Cy3-PEG2-TCO

Cy3-PEG2-TCO is a bifunctional molecule comprised of three key components:

-

Cy3 (Cyanine3): A fluorescent dye known for its brightness and photostability, with excitation and emission maxima around 550 nm and 570 nm, respectively.[1][2]

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for bioorthogonal "click chemistry". Specifically, it undergoes a rapid and highly selective inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[3][4][5] This reaction is notable for its fast kinetics and the absence of a need for a catalyst, making it ideal for use in complex biological systems.[3][4]

-

PEG2 Linker: A short, hydrophilic spacer consisting of two ethylene glycol units that connects the Cy3 dye to the TCO moiety.

The primary application of Cy3-PEG2-TCO is the fluorescent labeling of tetrazine-functionalized biomolecules, such as proteins, antibodies, and nucleic acids, for visualization and tracking in biological systems.[6]

The Pivotal Role of the PEG2 Linker

While seemingly a simple spacer, the PEG2 linker significantly enhances the utility of the Cy3-TCO conjugate in several ways. The inclusion of even a short PEG chain can profoundly impact the physicochemical properties and reactivity of the molecule.

Key Functions of the PEG2 Linker:

-

Enhanced Solubility: The hydrophilic nature of the PEG linker increases the overall water solubility of the often-hydrophobic dye-TCO conjugate.[2] This is crucial for preventing aggregation and ensuring the reagent remains in solution in aqueous biological buffers, which is essential for efficient conjugation.

-

Reduced Steric Hindrance: The PEG2 linker provides a flexible spacer that physically separates the bulky Cy3 dye from the reactive TCO group. This separation minimizes steric hindrance, allowing the TCO moiety to more readily interact with its tetrazine binding partner on the target biomolecule.

-

Improved Reaction Efficiency: By mitigating steric hindrance and improving solubility, the PEG linker can lead to more efficient and complete labeling of the target molecule. While excessively long PEG chains can sometimes reduce reaction rates, short linkers like PEG2 are generally beneficial.

-

Minimized Non-specific Interactions: PEGylation is a well-established method for reducing non-specific binding of molecules to surfaces and other proteins. The PEG2 linker helps to shield the hydrophobic Cy3 dye, potentially reducing non-specific interactions that can lead to background signal in imaging applications.

-

Enhanced Stability: PEG linkers can protect conjugated molecules from degradation.[7]

Quantitative Data on the Impact of PEG Linkers

Table 1: Impact of PEG Linker Length on TCO-Antibody Conjugates

| Parameter | PEG0 (No Linker) | PEG4 | PEG12 |

| Number of TCOs per Antibody (average) | Lower | Higher | Highest |

| In Vitro Fluorescence Signal (Pre-targeting) | Highest | Lower | Lowest |

| In Vivo Tumor Fluorescence Signal (Pre-targeting) | Highest | ~2x Lower | ~2x Lower |

Data synthesized from G. Torfeh et al., "Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models."

Interpretation of the Data:

The study suggests that while longer PEG linkers (PEG4 and PEG12) allow for a higher number of TCO molecules to be attached to an antibody, this does not necessarily translate to a stronger signal in pre-targeting experiments. The authors propose that while PEG linkers improve accessibility for TCO grafting, they might also decrease the number of reactive TCOs available for the click reaction in a biological context. This highlights a potential trade-off between the number of conjugated linkers and their reactivity. For a short linker like PEG2, the benefits of increased solubility and reduced steric hindrance are expected to be the dominant effects, likely leading to improved performance over a no-linker (PEG0) construct, without the potential drawbacks of longer PEG chains.

Table 2: Photophysical Properties of Cy3

| Property | Value |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield | ~0.1-0.3 (highly environment-dependent) |

Note: The fluorescence properties of Cy3 can be influenced by its local environment and conjugation partner.[8]

Experimental Protocols

General Protocol for Labeling a Tetrazine-Modified Antibody with Cy3-PEG2-TCO

This protocol provides a general guideline for the inverse electron-demand Diels-Alder (iEDDA) click reaction. Optimal conditions may vary depending on the specific antibody and its concentration.

Materials:

-

Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Cy3-PEG2-TCO, dissolved in a compatible organic solvent (e.g., DMSO) to a stock concentration of 1-10 mM

-

Reaction buffer (e.g., PBS, pH 6-9)[3]

-

Size-exclusion chromatography column (e.g., desalting column) for purification

Procedure:

-

Prepare the Antibody: Ensure the tetrazine-modified antibody is at a known concentration in the reaction buffer. If the antibody is in a buffer containing primary amines (like Tris), it should be exchanged into a non-amine-containing buffer like PBS.

-

Prepare the Cy3-PEG2-TCO: Immediately before use, dilute the Cy3-PEG2-TCO stock solution in the reaction buffer.

-

Reaction Setup: Add a 1.5 to 10-fold molar excess of Cy3-PEG2-TCO to the tetrazine-modified antibody solution. The optimal ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.[9] The reaction is typically rapid.

-

Purification: Remove the unreacted Cy3-PEG2-TCO from the labeled antibody using a desalting column or other size-exclusion chromatography method appropriate for the antibody's size.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~550 nm (for Cy3).

Visualizations

Chemical Structure and Reaction

Caption: Structure of Cy3-PEG2-TCO and its reaction with a tetrazine-modified antibody.

Pre-targeted Imaging Workflow

Caption: A workflow diagram for pre-targeted in vivo imaging.

Conclusion

The PEG2 linker in Cy3-PEG2-TCO, while a small component of the overall structure, is a critical element that enhances the performance of this valuable bioconjugation reagent. It improves solubility, reduces steric hindrance, and minimizes non-specific interactions, all of which contribute to more efficient and reliable labeling of biomolecules. Understanding the role of this linker allows researchers and drug development professionals to make informed decisions when selecting reagents for their specific applications, ultimately leading to more robust and reproducible results in areas such as fluorescence imaging, diagnostics, and targeted therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sulfo-Cy3-PEG3-biotin | BroadPharm [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. app1-c89-pub.pressidium.com - Tco Click Chemistry [app1-c89-pub.pressidium.com]

- 5. Bot Detection [iris-biotech.de]

- 6. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

An In-depth Technical Guide to TCO and Tetrazine Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies of trans-cyclooctene (TCO) and tetrazine click chemistry, a cornerstone of modern bioconjugation and pharmaceutical development.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

At the heart of TCO-tetrazine chemistry lies the inverse-electron-demand Diels-Alder (IEDDA) reaction, a powerful and bioorthogonal ligation method.[1][2][3] This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly under mild, physiological conditions without the need for cytotoxic catalysts like copper.[1][2][4]

The key players in this reaction are:

-

trans-cyclooctene (TCO): A strained cyclic alkene that acts as the dienophile. The ring strain of the trans isomer significantly accelerates the reaction rate compared to its cis-cyclooctene counterpart.[5]

-

Tetrazine (Tz): An electron-deficient six-membered aromatic ring containing four nitrogen atoms, which serves as the diene.[6]

The IEDDA reaction between TCO and a 1,2,4,5-tetrazine proceeds via a [4+2] cycloaddition to form an unstable dihydropyridazine intermediate.[6][7] This is immediately followed by a retro-Diels-Alder reaction, which releases a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable pyridazine product.[5][6] This irreversible process results in minimal byproducts, a key advantage in complex biological systems.[5][8]

Key Features and Advantages

The TCO-tetrazine ligation offers several distinct advantages that make it a preferred method for bioconjugation:

-

Exceptional Reaction Kinetics: This is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹.[1][2][4] This allows for efficient labeling even at very low, micromolar to nanomolar, concentrations typically found in biological systems.[2][4]

-

Bioorthogonality: The reaction is highly selective and does not interfere with native biochemical processes within living organisms.[1][8] TCO and tetrazine moieties are abiotic and do not react with endogenous functional groups like amines, thiols, or carboxylates.[5]

-

Biocompatibility: The reaction proceeds under mild conditions, such as physiological pH (6-9) and room temperature, and does not require cytotoxic catalysts.[4][5]

-

Stability: Both TCO and tetrazine derivatives exhibit good stability in aqueous media, allowing for their use in a wide range of biological applications.[5] Methyl-substituted tetrazines, in particular, show high stability.[1][2]

-

Versatility: This chemistry has been successfully applied in a multitude of fields, including drug development, in vivo imaging, diagnostics, and materials science.[7][8]

Quantitative Data Summary

The reaction kinetics of the TCO-tetrazine ligation are highly dependent on the specific structures of the reactants. The following table summarizes typical second-order rate constants for various TCO and tetrazine derivatives.

| Dienophile (TCO Derivative) | Diene (Tetrazine Derivative) | Second-Order Rate Constant (k₂) | Reference |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ | |

| TCO Derivatives | Methyl-substituted tetrazines | ~1000 M⁻¹s⁻¹ | [1][2] |

| TCO Derivatives | Hydrogen-substituted tetrazines | up to 30,000 M⁻¹s⁻¹ | [1][2] |

| d-TCO (dioxolane-fused TCO) | 3,6-dipyridyl-s-tetrazine (water-soluble) | ~366,000 M⁻¹s⁻¹ | [9] |

| TCO-PEG₄ | 2-pyridyl-substituted tetrazine | 69,400 M⁻¹s⁻¹ | [9] |

Applications in Research and Drug Development

The unique characteristics of TCO-tetrazine click chemistry have led to its widespread adoption in various scientific disciplines.

Bioconjugation and Labeling

This technique is extensively used for the precise labeling of biomolecules such as proteins, nucleic acids, and glycans with imaging agents or fluorescent dyes.[8] This enables real-time tracking of cellular processes and provides deeper insights into disease mechanisms and drug interactions.[8]

Drug Delivery and Development

In the pharmaceutical industry, TCO-tetrazine chemistry is instrumental in the development of targeted therapies, most notably antibody-drug conjugates (ADCs).[8] By attaching potent therapeutic agents to antibodies that specifically target cancer cells, the efficacy of the treatment is enhanced while minimizing off-target side effects.[7][8] The "click-to-release" strategy, where the ligation triggers the release of a drug from a prodrug, is a particularly innovative application.[10][11]

In Vivo Imaging

The bioorthogonality and rapid kinetics of the TCO-tetrazine reaction make it ideal for in vivo imaging applications, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[12][13] A pre-targeting approach, where a TCO-modified antibody is administered first, followed by a radiolabeled tetrazine, has shown great promise in reducing radiation exposure to non-target tissues.[14]

Materials Science

This chemistry is also employed in materials science for the functionalization of polymers and the creation of novel materials with tailored properties.[7] This includes the development of "smart" materials that can respond to specific stimuli.[7]

Detailed Experimental Protocols

General Protocol for Protein-Protein Conjugation

This protocol provides a general guideline for the conjugation of two proteins using TCO-NHS ester and methyl-tetrazine-NHS ester.

Materials:

-

Protein 1

-

Protein 2

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

-

Quench Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Step 1: Activation of Protein 1 with TCO-NHS Ester

-

Dissolve Protein 1 in PBS to a concentration of 1-5 mg/mL.

-

Add 5 µL of 1 M NaHCO₃ to 100 µg of the Protein 1 solution.[5]

-

Immediately before use, prepare a 10 mM solution of TCO-PEG-NHS ester in high-quality, anhydrous DMSO or DMF.[15]

-

Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[15]

-

Incubate the reaction mixture for 60 minutes at room temperature.[5][15]

-

Stop the reaction by adding Quench Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[15]

-

Remove excess, unreacted TCO reagent using a spin desalting column according to the manufacturer's instructions.[5][15]

Step 2: Activation of Protein 2 with Methyl-Tetrazine-NHS Ester

-

Repeat steps 1.1-1.7 for Protein 2, using the methyl-tetrazine-PEG-NHS ester instead of the TCO-PEG-NHS ester.

Step 3: TCO-Tetrazine Ligation

-

Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.[5]

-

Allow the ligation reaction to proceed for 1 hour at room temperature with gentle rotation.[5][15]

-

The resulting protein-protein conjugate is now ready for use or can be further purified by size-exclusion chromatography if necessary.[15]

Monitoring the Reaction:

The progress of the tetrazine ligation can be monitored spectroscopically by observing the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm.[5]

General Ligation Protocol in an Organic Solvent

This protocol is suitable for the reaction of small molecules functionalized with TCO and tetrazine.

Materials:

-

TCO-functionalized molecule (Compound A)

-

Tetrazine-functionalized molecule (Compound B)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 0.01 mmol of Compound A in 0.5 mL of DMF.[16]

-

Prepare a 0.01 molar solution of Compound B in DMF.[16]

-

Add the solution of Compound B drop-wise to the solution of Compound A.[16] The characteristic red color of the tetrazine should disappear immediately upon addition.[16]

-

Continue adding the tetrazine solution until a faint red color persists, indicating the complete consumption of the TCO-functionalized molecule.[16]

-

Evaporate the DMF under high vacuum to obtain the crude product.[16] The product can be further purified using standard chromatographic techniques.

Visualizations

Caption: Mechanism of the TCO-Tetrazine IEDDA Reaction.

Caption: Workflow for Protein-Protein Conjugation.

Caption: Targeted Drug Delivery using an ADC.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Bot Detection [iris-biotech.de]

- 3. Inverse Electron Demand Diels-Alder Reactions [merckmillipore.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. app1-c89-pub.pressidium.com - Tetrazine Click Chemistry [app1-c89-pub.pressidium.com]

- 8. app1-c89-pub.pressidium.com - Tco Click Chemistry [app1-c89-pub.pressidium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trans-cyclooctene (TCO)/Tetrazine (Tz) Ring-based Click Imaging Service - CD BioGlyco [glycoclick.bioglyco.com]

- 14. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. interchim.fr [interchim.fr]

- 16. broadpharm.com [broadpharm.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cy3-PEG2-TCO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Cy3-PEG2-TCO, a widely used fluorescent probe in bioconjugation and chemical biology. Understanding the behavior of this molecule in aqueous buffers is critical for the design and execution of robust and reproducible experiments. This document summarizes key quantitative data, presents detailed experimental protocols for characterization, and visualizes essential workflows.

Core Concepts: Understanding the Components

The solubility and stability of Cy3-PEG2-TCO are governed by the interplay of its three key components:

-

Cy3 (Cyanine 3): A fluorescent dye that can be prone to photobleaching and aggregation in aqueous solutions. The inclusion of sulfonate groups (sulfo-Cy3) dramatically enhances its water solubility.

-

PEG2 (Polyethylene Glycol, 2 units): A hydrophilic linker that further improves the aqueous solubility of the entire molecule and can reduce non-specific binding.

-

TCO (trans-Cyclooctene): A strained alkene used in bioorthogonal "click" chemistry reactions with tetrazines. The primary stability concern for this moiety is its potential to isomerize to the unreactive cis-cyclooctene (CCO) form.

Solubility in Aqueous Buffers

The presence of the PEG linker and particularly a sulfonate group on the Cy3 dye renders Sulfo-Cy3-PEG2-TCO highly soluble in aqueous buffers.

Key Findings:

-

High Aqueous Solubility: The sulfonate group on the Cy3 dye significantly increases the compound's solubility in water[1].

Table 1: Solubility of a Related Sulfo-Cy3 Derivative

| Compound | Solvent | Solubility |

| sulfo-Cyanine3 carboxylic acid | Water/DMF/DMSO | 0.55 M (360 g/L)[2] |

Stability in Aqueous Buffers

The stability of Cy3-PEG2-TCO is primarily dictated by the isomerization of the TCO moiety. This process is influenced by several factors including buffer composition, pH, and temperature.

Key Stability Considerations:

-

TCO Isomerization: The trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO), leading to a loss of reactivity with tetrazines. Product datasheets for Sulfo-Cy3-PEG2-TCO indicate that the half-life of TCO can be short, and long-term storage in solution is generally not recommended[1].

-

Influence of Buffer Composition: The composition of the aqueous buffer can have a significant impact on TCO stability. For instance, thiamine degradation products, which can be present in cell culture media like DMEM, have been shown to catalyze the rapid isomerization of TCO, with a half-life of less than or equal to 60 minutes.

-

pH and Temperature: The TCO functional group is reported to be stable in aqueous buffered media for weeks when stored at 4°C and a pH of 7.5. However, stability can decrease under more basic conditions.

-

Long-term Storage: For long-term storage, it is recommended to keep the compound as a solid at -20°C, protected from light and moisture. If an aqueous stock solution is prepared, it should be used fresh or stored at -80°C for short periods.

Table 2: Stability of TCO-Containing Molecules in Aqueous Buffers

| Molecule | Buffer/Conditions | Stability Observation |

| TCO-functionalized molecules | Aqueous buffered media, pH 7.5, 4°C | Stable for weeks. |

| TCO-PEG3-modified IgG | 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, 4°C for 4 weeks | Loses about 10.5% of its reactivity. |

| TCO derivatives | DMEM cell culture medium | Rapid isomerization to CCO with a half-life of ≤ 60 minutes. |

| TCO derivatives | Aged plasma | Rapid isomerization to CCO with a half-life of ≤ 15 minutes. |

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of Cy3-PEG2-TCO in aqueous buffers.

Protocol for Determining Aqueous Solubility

This protocol is adapted from a high-throughput method for determining the aqueous solubility of compounds.

Objective: To quantitatively determine the maximum solubility of Cy3-PEG2-TCO in various aqueous buffers (e.g., PBS, TRIS, HEPES) at different pH values.

Materials:

-

Cy3-PEG2-TCO (or its sulfo- derivative)

-

Aqueous buffers of interest (e.g., 10 mM PBS pH 7.4, 50 mM TRIS pH 8.0, 50 mM HEPES pH 7.2)

-

DMSO (or other suitable organic solvent for stock solution)

-

96-well filter plates

-

96-well UV-transparent microplates

-

Microplate reader with UV-Vis absorbance capabilities

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

Procedure:

-

Prepare a Concentrated Stock Solution: Dissolve Cy3-PEG2-TCO in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare Test Solutions: In a 96-well filter plate, add an aliquot of the DMSO stock solution to the aqueous buffers of interest to achieve a range of final concentrations. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize its effect on solubility.

-

Equilibration: Cover the filter plate and shake at room temperature for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.

-

Filtration: Place the filter plate on a vacuum manifold and filter the solutions into a fresh 96-well UV-transparent microplate. This step removes any undissolved precipitate.

-

Spectrophotometric Analysis: Measure the absorbance of the filtrate at the maximum absorbance wavelength of Cy3 (around 550 nm) using a microplate reader.

-

Quantification: Create a standard curve by preparing serial dilutions of the Cy3-PEG2-TCO stock solution in the corresponding buffer (with the same low percentage of DMSO). Use the standard curve to determine the concentration of the dissolved compound in the filtered test samples. The highest concentration that results in a clear, filtered solution corresponds to the aqueous solubility under those conditions.

Protocol for Assessing Stability by HPLC

This protocol outlines a stability-indicating HPLC method to monitor the degradation of Cy3-PEG2-TCO and the formation of the CCO isomer over time.

Objective: To determine the stability (e.g., half-life) of Cy3-PEG2-TCO in various aqueous buffers at different temperatures and pH values.

Materials:

-

Cy3-PEG2-TCO (or its sulfo- derivative)

-

Aqueous buffers of interest

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Temperature-controlled incubator or water bath

Procedure:

-

Prepare Stability Samples: Dissolve Cy3-PEG2-TCO in the desired aqueous buffers to a known concentration (e.g., 1 mg/mL). Aliquot the solutions into several vials for time-point analysis.

-

Incubation: Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 4, 8, 24, 48 hours, and weekly), remove a vial from each condition and immediately analyze by HPLC. If analysis cannot be performed immediately, freeze the sample at -80°C.

-

HPLC Analysis:

-

Inject a fixed volume of the sample onto the C18 column.

-

Use a gradient elution method to separate the parent Cy3-PEG2-TCO from its degradation products, including the CCO isomer. A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Monitor the elution profile using the detector set to the absorbance maximum of Cy3 (~550 nm) or its fluorescence emission maximum (~570 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to Cy3-PEG2-TCO and any major degradation products (the CCO isomer will likely have a different retention time).

-

Integrate the peak area for each component at each time point.

-

Calculate the percentage of the remaining Cy3-PEG2-TCO at each time point relative to the initial time point (t=0).

-

Plot the percentage of remaining parent compound versus time and determine the half-life (t½) under each condition.

-

Signaling Pathways and Logical Relationships

The primary "signaling pathway" of concern for Cy3-PEG2-TCO is its intended bioorthogonal reaction with a tetrazine-modified molecule and the competing degradation pathway of TCO isomerization.

This diagram illustrates the desired reaction of the active TCO with a tetrazine to form a stable conjugate, versus the undesired degradation pathway where the active TCO isomerizes to the inactive CCO form, rendering it incapable of participating in the bioorthogonal reaction. The efficiency of the intended labeling experiment is therefore a race between these two competing processes.

Conclusion

The solubility and stability of Cy3-PEG2-TCO are critical parameters for its successful application in biological research and drug development. The sulfo- derivative of Cy3-PEG2-TCO exhibits excellent aqueous solubility, facilitating its use in a wide range of buffered solutions. The primary stability concern is the isomerization of the TCO moiety, which can be mitigated by careful consideration of buffer composition, pH, temperature, and storage conditions. By employing the detailed experimental protocols provided in this guide, researchers can effectively characterize the behavior of Cy3-PEG2-TCO in their specific experimental systems, leading to more reliable and reproducible results.

References

A Technical Guide to the Excitation and Emission Spectra of Cy3-PEG2-TCO

For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent probes is paramount for the design and execution of robust and reproducible experiments. This guide provides an in-depth overview of the excitation and emission spectra for Cy3-PEG2-TCO, a versatile tool in bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules. This document outlines the core spectral characteristics, detailed experimental protocols for spectral measurement, and a common experimental workflow utilizing this probe.

Core Photophysical Properties of Cy3

The fluorescent properties of Cy3-PEG2-TCO are dictated by the Cy3 (Cyanine3) dye. The PEG2 linker and TCO (trans-cyclooctene) group have minimal impact on the spectral properties of the core fluorophore. Cy3 is a bright and photostable dye that belongs to the cyanine family and is widely used in fluorescence microscopy, flow cytometry, and other fluorescence-based applications.[1]

The key spectral data for the Cy3 fluorophore are summarized in the table below. It is important to note that while the core spectral properties remain consistent, minor variations in peak wavelengths can be observed depending on the solvent environment and the instrument used for measurement.[2]

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | [3][4][5] |

| Emission Maximum (λem) | ~570 nm | [1][5] |

| Alternative Excitation Peak | 554 nm | [6] |

| Alternative Emission Peak | 568 nm, 569 nm | [3][4][6] |

| Recommended Laser Line | 532 nm | [1] |

| Compatible Filter Sets | TRITC (tetramethylrhodamine) | [1] |

Experimental Protocol: Measurement of Excitation and Emission Spectra

This protocol provides a generalized procedure for determining the excitation and emission spectra of Cy3-PEG2-TCO using a fluorescence spectrophotometer.

Materials:

-

Cy3-PEG2-TCO

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Cy3-PEG2-TCO in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the desired measurement solvent (e.g., PBS) to a low concentration, ensuring the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

-

-

Absorption Spectrum Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorption spectrum of the diluted Cy3-PEG2-TCO solution over a wavelength range of approximately 300 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λabs), which will be a close approximation of the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength on the fluorescence spectrophotometer to the determined λabs (or slightly lower, e.g., 550 nm).

-

Scan the emission monochromator over a wavelength range starting from approximately 10 nm above the excitation wavelength to about 750 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength on the fluorescence spectrophotometer to the determined λem.

-

Scan the excitation monochromator over a wavelength range from approximately 300 nm up to the emission maximum.

-

The resulting spectrum should closely resemble the absorption spectrum and will confirm the excitation maximum (λex).

-

Experimental Workflow: Cell Surface Labeling and Imaging

Cy3-PEG2-TCO is frequently employed in bioorthogonal click chemistry for labeling biomolecules. The TCO moiety reacts specifically and rapidly with a tetrazine-tagged molecule in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[7] This workflow illustrates the labeling of a tetrazine-modified cell surface protein with Cy3-PEG2-TCO for subsequent fluorescence imaging.

Caption: Workflow for labeling tetrazine-modified cells with Cy3-PEG2-TCO.

References

- 1. broadpharm.com [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. uv.es [uv.es]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courses.physics.illinois.edu [courses.physics.illinois.edu]

An In-depth Technical Guide to Cy3-PEG2-TCO: Features, Advantages, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3-PEG2-TCO, a powerful tool for fluorescent labeling in biological systems. We will delve into its core features, highlight its advantages for researchers, and provide detailed experimental protocols and data to facilitate its application in your work.

Core Features of Cy3-PEG2-TCO

Cy3-PEG2-TCO is a fluorescent probe that combines the well-characterized photophysical properties of the Cyanine 3 (Cy3) dye with the highly efficient and specific bioorthogonal chemistry of the trans-cyclooctene (TCO) group. A short polyethylene glycol (PEG) linker enhances its solubility and reduces non-specific binding.

The key components of Cy3-PEG2-TCO are:

-

Cy3 (Cyanine 3): A bright and photostable orange fluorescent dye.

-

PEG2 (Polyethylene Glycol Linker): A two-unit polyethylene glycol spacer that increases hydrophilicity and provides spatial separation between the dye and the reactive group.

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions.

The primary mechanism of action for Cy3-PEG2-TCO involves its reaction with a tetrazine (Tz)-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction is exceptionally fast and specific, proceeding readily under physiological conditions without the need for a catalyst. This bioorthogonal nature ensures that the labeling reaction does not interfere with native biological processes.[1][2] A sulfonated version, Sulfo-Cy3-PEG2-TCO, is also available, offering increased water solubility for demanding aqueous applications.[3]

Quantitative Data

The performance of a fluorescent probe is defined by its photophysical and kinetic properties. The following tables summarize key quantitative data for Cy3 and the TCO-tetrazine ligation.

Table 1: Photophysical Properties of Cy3

| Property | Value | Notes |

| Excitation Maximum (λ_max, ex_) | ~555 nm | [3] |

| Emission Maximum (λ_max, em_) | ~570 nm | [3] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | Varies with environment. |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.4 | Highly dependent on the local environment and conjugation partner. Can increase upon conjugation.[4] |

Table 2: Kinetic Properties of the TCO-Tetrazine iEDDA Reaction

| Property | Value | Notes |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | [5][6] One of the fastest bioorthogonal reactions. The specific rate depends on the substituents on both the TCO and tetrazine. |

Advantages of Using Cy3-PEG2-TCO

The unique combination of a bright fluorophore and a highly efficient bioorthogonal reactive group provides several advantages for researchers and drug development professionals:

-

High Specificity and Bioorthogonality: The TCO-tetrazine reaction is highly selective, minimizing off-target labeling and interference with complex biological systems.[2][6]

-

Fast Reaction Kinetics: The rapid kinetics of the iEDDA reaction allow for efficient labeling even at low concentrations of reactants, which is crucial for in vivo applications and minimizing reagent-induced perturbations.[5][6]

-

Catalyst-Free Reaction: The reaction proceeds efficiently under physiological conditions (temperature, pH, and aqueous environment) without the need for cytotoxic catalysts like copper, making it ideal for live-cell and in vivo imaging.[6]

-

Fluorogenicity: The tetrazine moiety can quench the fluorescence of the Cy3 dye. Upon reaction with TCO, this quenching effect is released, leading to a significant increase in fluorescence intensity.[7][8] This "turn-on" feature improves the signal-to-noise ratio by reducing the background fluorescence of the unreacted probe.[7]

-

Enhanced Solubility and Reduced Non-specific Binding: The PEG linker improves the water solubility of the probe and minimizes non-specific interactions with proteins and cell membranes.

-

Versatility in Applications: This probe can be used to label a wide range of biomolecules, including proteins, antibodies, and nucleic acids, that have been pre-functionalized with a tetrazine group. This enables applications in cellular imaging, tracking of biomolecules, and targeted drug delivery.

Experimental Protocols

The following are detailed methodologies for common applications of Cy3-PEG2-TCO.

Antibody Conjugation

This protocol describes the labeling of a tetrazine-modified antibody with Cy3-PEG2-TCO.

Materials:

-

Tetrazine-functionalized antibody (e.g., modified with a tetrazine-NHS ester) in a suitable buffer (e.g., PBS, pH 7.4).

-

Cy3-PEG2-TCO dissolved in anhydrous DMSO to prepare a 10 mM stock solution.

-

Spin desalting columns (e.g., Sephadex G-25) for purification.

Protocol:

-

Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-amine-containing buffer like PBS. The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling.

-

Reaction Setup: Add the Cy3-PEG2-TCO stock solution to the tetrazine-modified antibody solution. A molar excess of the dye (e.g., 5-10 fold) is typically used to ensure efficient labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted Cy3-PEG2-TCO using a spin desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~555 nm (for Cy3). The DOL is the molar ratio of dye to antibody.

Live Cell Surface Labeling and Imaging

This protocol outlines the labeling of cell surface proteins that have been metabolically or genetically engineered to display a tetrazine group.

Materials:

-

Cells with tetrazine-functionalized surface proteins, cultured in a suitable imaging dish or plate.

-

Cy3-PEG2-TCO.

-

Live-cell imaging medium.

-

Fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Protocol:

-

Cell Preparation: Culture cells to the desired confluency. Wash the cells once with warm PBS or imaging medium to remove any residual culture medium.

-

Labeling: Prepare a solution of Cy3-PEG2-TCO in live-cell imaging medium. A final concentration in the range of 1-10 µM is a good starting point, but may require optimization. Add the labeling solution to the cells.

-

Incubation: Incubate the cells with the Cy3-PEG2-TCO solution for 15-60 minutes at 37°C. The optimal time will depend on the reaction kinetics and the density of the target.

-

Washing: Gently wash the cells two to three times with warm imaging medium to remove any unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope. Acquire images in the Cy3 channel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction and experimental workflows involving Cy3-PEG2-TCO.

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction of Cy3-PEG2-TCO.

Caption: Workflow for conjugating an antibody with Cy3-PEG2-TCO.

Caption: Workflow for live cell surface labeling and imaging.

Applications in Drug Development

The unique properties of Cy3-PEG2-TCO make it a valuable tool in various stages of drug development.

-

Targeted Drug Delivery: Cy3-PEG2-TCO can be used to track the biodistribution and cellular uptake of drug delivery vehicles, such as nanoparticles or liposomes. By conjugating the probe to the surface of a tetrazine-modified nanocarrier, researchers can visualize its journey through an organism and confirm its accumulation at the target site.[9][10]

-

Prodrug Activation: In some advanced drug delivery systems, a therapeutic agent is administered as an inactive prodrug that is activated at the target site. Bioorthogonal chemistry can be employed to trigger this activation. While Cy3-PEG2-TCO itself is an imaging agent, the underlying TCO-tetrazine chemistry is being explored for "click-to-release" strategies where the reaction cleaves a linker to release a drug.[11]

-

In Vivo Imaging: The high specificity and fast kinetics of the TCO-tetrazine reaction are advantageous for in vivo imaging. A tetrazine-modified targeting molecule (e.g., an antibody) can be administered first, allowed to clear from circulation, and then the Cy3-PEG2-TCO probe is administered for rapid and specific labeling at the target site, leading to a high signal-to-noise ratio.

-

Studying Protein Trafficking: By labeling specific proteins with Cy3-PEG2-TCO, researchers can study their trafficking pathways, localization, and dynamics within living cells.[12][13][14][15] This can provide insights into disease mechanisms and the effects of drugs on cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct trafficking pathways from the Golgi apparatus to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct trafficking pathways from the Golgi apparatus to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Techniques for studying protein trafficking and molecular motors in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Secretory Protein Trafficking and Organelle Dynamics in Living Cells - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Efficiency, Site-Specific Antibody Labeling via Click Chemistry

The use of bioorthogonal click chemistry offers a robust and highly efficient method for labeling primary antibodies. Specifically, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is among the fastest known bioorthogonal reactions, proceeding rapidly under mild, catalyst-free conditions.[1][2] This two-step protocol first introduces a tetrazine moiety onto the primary antibody. The tetrazine-functionalized antibody is then "clicked" to the Cy3-PEG2-TCO fluorescent probe.

The Cyanine3 (Cy3) dye is a bright and photostable fluorophore ideal for various immunofluorescence applications, including microscopy and flow cytometry.[3][4][5] The inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility of the labeling reagent and minimizes steric hindrance, which can help preserve antibody functionality.[6][7][8] This method provides a superior alternative to traditional NHS-ester based labeling, offering greater control over the degree of labeling and yielding highly stable, covalently labeled antibodies for a range of applications.[9][]

Key Applications:

-

Immunofluorescence (IF) Microscopy: Visualize specific proteins and structures in fixed cells and tissues with high sensitivity.[5][11]

-

Flow Cytometry: Quantify cell surface markers for cell characterization and sorting.[12][]

-

Western Blotting: Detect target proteins transferred to membranes with fluorescently labeled secondary antibodies.[]

-

Pretargeted In Vivo Imaging: A strategy where a TCO-conjugated antibody is administered first, allowed to accumulate at the target site, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[6][14][15]

Visualization of the Labeling Workflow

The overall process for labeling a primary antibody with Cy3-PEG2-TCO involves a two-stage chemical ligation process, preceded by antibody preparation and followed by characterization.

Caption: Workflow for two-step antibody labeling using Tetrazine-TCO click chemistry.

Chemical Reaction Pathway

This labeling strategy involves two distinct chemical reactions. First, a stable amide bond is formed between the antibody's lysine residues and a Tetrazine-NHS ester. Second, the tetrazine-functionalized antibody undergoes a rapid and specific IEDDA cycloaddition with the TCO group on the Cy3 probe.

Caption: The two-step chemical pathway for Cy3-PEG2-TCO antibody conjugation.

Quantitative Data Summary

Successful antibody conjugation requires careful control of molar ratios and accurate characterization. The tables below provide recommended starting points and necessary data for calculations.

Table 1: Recommended Molar Ratios for Labeling Reactions

| Reaction Step | Reagent 1 | Reagent 2 | Recommended Molar Excess (Reagent 2 : Reagent 1) | Reference |

|---|---|---|---|---|

| Tetrazine Labeling | Primary Antibody | Tetrazine-NHS Ester | 10- to 50-fold (for Ab < 5 mg/mL) 5- to 20-fold (for Ab ≥ 5 mg/mL) | [1][2][16] |

| Click Reaction | Tetrazine-Antibody | Cy3-PEG2-TCO | 1.1- to 2.0-fold |[16] |

Table 2: Spectrophotometric Data for Degree of Labeling (DOL) Calculation

| Molecule | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Correction Factor (CF) at 280 nm |

|---|---|---|---|

| Typical IgG Antibody | 210,000 M⁻¹cm⁻¹ | 280 nm | N/A |

| Cy3 Dye | 150,000 M⁻¹cm⁻¹ | 550 nm | 0.08 |

Note: Extinction coefficients can vary slightly between antibody isotypes and dye formulations. Always refer to the manufacturer's specifications if available.

Detailed Experimental Protocol

This protocol is designed for labeling approximately 100 µg of a primary antibody. It can be scaled up or down as needed by adjusting reagent volumes proportionally.

Part A: Antibody Preparation

It is critical to remove any substances containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA) from the antibody solution, as they will compete with the labeling reaction.[9][17]

-

Buffer Exchange: Exchange the antibody into a non-amine-containing buffer, such as 1X PBS (pH 7.4). This can be done using a desalting spin column (e.g., Zeba Spin Desalting Columns, 40K MWCO) or by dialysis.[18]

-

Concentration Adjustment: Adjust the final antibody concentration to 1-2 mg/mL in the reaction buffer. For immunoglobulin G (IgG), the molecular weight is approximately 150 kDa.[19]

Part B: Labeling Antibody with Tetrazine-NHS Ester

-

Prepare Tetrazine-NHS Ester: Allow the vial of Tetrazine-NHS ester to warm to room temperature before opening to prevent moisture condensation.[16] Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution immediately before use.[18]

-

Calculate Reagent Volume: Determine the volume of Tetrazine-NHS ester stock solution needed to achieve the desired molar excess (see Table 1).

-

Reaction Incubation: Add the calculated volume of Tetrazine-NHS ester to the antibody solution. Mix gently by pipetting. Protect the reaction from light and incubate for 60 minutes at room temperature.[1][2]

Part C: Purification of Tetrazine-Labeled Antibody

-

Remove Excess Reagent: To remove unreacted Tetrazine-NHS ester, purify the labeled antibody using a desalting spin column according to the manufacturer's instructions.[2][18]

Part D: Click Reaction with Cy3-PEG2-TCO

-

Prepare Cy3-PEG2-TCO: Dissolve the Cy3-PEG2-TCO in DMSO or water to create a stock solution (e.g., 1-10 mM).

-

Initiate Click Reaction: Add the Cy3-PEG2-TCO solution to the purified tetrazine-labeled antibody. A 1.1 to 2-fold molar excess of TCO to antibody is recommended (see Table 1).[16]

-

Reaction Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[16] The reaction is often complete within minutes due to the fast kinetics of IEDDA chemistry.[2]

Part E: Final Purification and Storage

-

Final Purification: Purify the final Cy3-labeled antibody conjugate from excess Cy3-PEG2-TCO using a desalting spin column as described in Part C.

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA (0.1%) and 0.02-0.05% sodium azide and store at -20°C or -80°C.[19]

Part F: Characterization of the Conjugate (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, can be determined using a UV-Vis spectrophotometer.

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 550 nm (A₅₅₀ for Cy3).

-

Calculate Antibody Concentration: First, calculate the corrected absorbance at 280 nm, which accounts for the dye's contribution.

-

Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ x CF)

-

Where CF is the correction factor for Cy3 at 280 nm (0.08).

-

-

Antibody Concentration (M) = Corrected A₂₈₀ / ε_Antibody

-

Where ε_Antibody is the molar extinction coefficient of the antibody (210,000 M⁻¹cm⁻¹ for IgG).

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A₅₅₀ / ε_Dye

-

Where ε_Dye is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Antibody Concentration (M)

-

An optimal DOL for most immunofluorescence applications is typically between 2 and 7.[19] Over-labeling can sometimes lead to antibody aggregation or reduced antigen-binding affinity.[20]

References

- 1. mdpi.com [mdpi.com]

- 2. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Immunofluorescence Technique | Rockland [rockland.com]

- 5. luminwaves.com [luminwaves.com]

- 6. escholarship.org [escholarship.org]

- 7. interchim.fr [interchim.fr]

- 8. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bidmc.org [bidmc.org]

- 11. CY3-NHS,immunofluorescence technology,immunohistochemical staining,immunocytostaining,immunofluorescence microscopy imaging_ Chongqing Yusi Pharmaceutical Technology Co., Ltd [peg.ink]

- 12. Antibody Labeling - Methods, Techniques & Quality Control | Danaher Life Sciences [lifesciences.danaher.com]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 17. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. furthlab.xyz [furthlab.xyz]

- 19. broadpharm.com [broadpharm.com]

- 20. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide for Cy3-PEG2-TCO Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Cy3-PEG2-TCO to proteins. The protocol outlines a two-step process involving the initial functionalization of the target protein with a tetrazine moiety, followed by a highly efficient and specific bioorthogonal click reaction with Cy3-PEG2-TCO. This method leverages the inverse-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), a reaction known for its exceptional kinetics and biocompatibility, allowing for precise protein labeling under mild conditions.[1][2][3]

The inclusion of a polyethylene glycol (PEG) spacer in the Cy3-PEG2-TCO reagent enhances water solubility and minimizes steric hindrance, which can improve labeling efficiency and reduce aggregation of the labeled protein.[1] This protocol is designed to be a starting point for researchers, and optimization may be required for specific proteins and applications.

Principle of the Reaction

The conjugation strategy is based on the highly efficient and selective bioorthogonal reaction between a tetrazine and a trans-cyclooctene (TCO).[2][3] This inverse-electron demand Diels-Alder [4+2] cycloaddition is characterized by its rapid reaction rate, proceeding quickly even at low concentrations and without the need for a catalyst, making it ideal for labeling sensitive biological molecules.[2][3][4] The reaction is irreversible and forms a stable covalent bond, releasing nitrogen gas as the only byproduct.[3]

To conjugate Cy3-PEG2-TCO to a protein, the protein must first be functionalized with a tetrazine group. This is typically achieved by reacting the primary amines (e.g., the side chain of lysine residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester of a tetrazine derivative. Following the removal of the excess tetrazine reagent, the tetrazine-modified protein is then reacted with Cy3-PEG2-TCO to yield the final fluorescently labeled protein conjugate.

Experimental Workflow

The overall experimental workflow for the conjugation of Cy3-PEG2-TCO to a protein is depicted below. It involves the initial preparation of the protein, followed by the two key reaction steps: tetrazine functionalization and the subsequent Cy3-PEG2-TCO click reaction, and finally, the purification of the conjugate.

Figure 1: Experimental workflow for the two-step conjugation of Cy3-PEG2-TCO to a protein.

Detailed Protocols

This section provides detailed protocols for the functionalization of a protein with a tetrazine moiety and the subsequent click reaction with Cy3-PEG2-TCO.

Materials and Reagents

-

Protein of interest

-

Tetrazine-NHS Ester (e.g., Methyltetrazine-NHS Ester)

-

Cy3-PEG2-TCO

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[1]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]

-

Desalting spin columns or size-exclusion chromatography system for purification.[1][5]

Step 1: Protein Functionalization with Tetrazine

This protocol describes the modification of a protein with a tetrazine group using a Tetrazine-NHS ester.

Protocol:

-

Protein Preparation:

-

Tetrazine-NHS Ester Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[1]

-

-

Labeling Reaction:

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 5-10 minutes at room temperature.[1]

-

-

Purification of Tetrazine-Modified Protein:

Table 1: Summary of Reaction Conditions for Protein-Tetrazine Functionalization

| Parameter | Recommended Condition | Notes |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.0 | PBS is a common choice. Avoid Tris and glycine. |

| Molar Excess of Tetrazine-NHS | 10 - 20 fold | May require optimization for your specific protein. |

| Reaction Time | 60 minutes | Can be adjusted based on the reactivity of the protein. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Quenching Reagent | Tris-HCl (50-100 mM final) | Quenches unreacted NHS esters. |

Step 2: Cy3-PEG2-TCO Conjugation (Click Reaction)

This protocol describes the bioorthogonal click reaction between the tetrazine-functionalized protein and Cy3-PEG2-TCO.

Protocol:

-

Prepare Tetrazine-Labeled Protein:

-

The purified tetrazine-labeled protein from Step 1 should be in an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Cy3-PEG2-TCO Stock Solution:

-

Prepare a stock solution of Cy3-PEG2-TCO in DMSO or DMF. The concentration will depend on the desired molar excess.

-

-

Click Reaction:

-

Add a 1.1- to 5-fold molar excess of Cy3-PEG2-TCO to the tetrazine-labeled protein.[4][6] A slight molar excess of the Cy3-PEG2-TCO is recommended to ensure complete labeling of the tetrazine sites.

-

Incubate the reaction for 30 to 120 minutes at room temperature.[1] The reaction is often complete within 30-60 minutes at micromolar concentrations.[1][4]

-

-

Purification of the Final Conjugate:

Table 2: Summary of Reaction Conditions for TCO-Tetrazine Click Reaction

| Parameter | Recommended Condition | Notes |

| Molar Ratio (TCO:Tetrazine) | 1.1 - 5 : 1 | A slight excess of the TCO reagent is recommended.[4][6] |

| Reaction Time | 30 - 120 minutes | The reaction is typically very fast.[1] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | The reaction can also proceed at 4°C, though it may be slower.[1] |

| Reaction Buffer | pH 6.5 - 8.5 | The reaction is efficient in a wide range of buffers. |

Characterization of the Conjugate

After purification, it is important to characterize the final Cy3-labeled protein conjugate.

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[7] This is done by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (around 550 nm).[5][8] A correction factor is needed to account for the absorbance of Cy3 at 280 nm.[7]

-

Purity: The purity of the conjugate and the removal of free dye can be assessed by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie staining, or by size-exclusion chromatography with UV-Vis detection at 280 nm and 550 nm.[5]

Signaling Pathway and Logical Relationship Diagram

The chemical logic of the two-step conjugation process is illustrated in the diagram below.

Figure 2: Logical diagram of the two-step protein conjugation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inactive NHS ester due to moisture. | - Use fresh, anhydrous DMSO/DMF. Allow NHS ester to warm to room temperature before opening. |

| - Presence of primary amines in the buffer. | - Buffer exchange the protein into an amine-free buffer (e.g., PBS). | |

| - Insufficient molar excess of labeling reagent. | - Increase the molar excess of the Tetrazine-NHS ester or Cy3-PEG2-TCO. | |

| - Protein precipitation. | - Optimize protein concentration and buffer conditions. The addition of PEG to the TCO reagent can improve solubility.[1] | |

| Protein Aggregation | - High degree of labeling. | - Reduce the molar excess of the labeling reagent or the reaction time. |

| - Unfavorable buffer conditions. | - Optimize buffer pH and ionic strength. | |

| Free Dye in Final Product | - Inadequate purification. | - Repeat the purification step (e.g., size-exclusion chromatography or dialysis). |

These application notes provide a comprehensive framework for the successful conjugation of Cy3-PEG2-TCO to proteins. For specific applications, further optimization of the described protocols may be necessary to achieve the desired degree of labeling and to maintain the biological activity of the protein.

References

- 1. interchim.fr [interchim.fr]

- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. interchim.fr [interchim.fr]

- 5. assaygenie.com [assaygenie.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 8. Protein A, Cy3 labeled [nanocs.net]

Application Notes and Protocols for No-Wash Live-Cell Imaging Using Cy3-PEG2-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

No-wash live-cell imaging is a powerful technique that enables the visualization of dynamic cellular processes in real-time without the need for wash steps that can perturb the cells and disrupt the observation of rapid events. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), has revolutionized this field. This reaction is extremely fast, highly specific, and can occur in the complex environment of a living cell.[1][2]

Cy3-PEG2-TCO is a fluorescent probe ideally suited for this application. It consists of the well-characterized Cyanine3 (Cy3) fluorophore, a short polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific binding, and a reactive TCO group. When a tetrazine-modified fluorescent dye, particularly a fluorogenic one, reacts with the TCO moiety on a target molecule within a cell, it undergoes a significant increase in fluorescence. This "turn-on" effect is the key to no-wash imaging, as the unbound tetrazine probe remains in a quenched, non-fluorescent state, thus minimizing background signal.[3][4][5][6] This application note provides detailed protocols and data for utilizing Cy3-PEG2-TCO in no-wash live-cell imaging experiments.

Principle of the Method

The core of this technique is the bioorthogonal reaction between a TCO-modified molecule of interest and a fluorogenic tetrazine-dye. The workflow can be summarized in two main steps:

-

Introduction of the TCO moiety: The TCO group is introduced onto a specific cellular target. A common and precise method is the genetic encoding of a TCO-containing unnatural amino acid, such as TCO-lysine, into a protein of interest.[7][8][9][10][11] This allows for site-specific labeling with minimal perturbation to the native protein structure and function.

-

Labeling with a fluorogenic tetrazine-dye: The cells are then incubated with a cell-permeable, fluorogenic tetrazine-dye. These dyes are designed to have their fluorescence quenched by the tetrazine moiety. Upon the rapid and specific iEDDA reaction with the TCO group on the target protein, the tetrazine is consumed, leading to a significant increase in fluorescence intensity.[3][5][6][12] This allows for the direct visualization of the labeled target without the need to wash away the unbound dye.

Data Presentation

Table 1: Physicochemical Properties of Cy3-PEG2-TCO

| Property | Value |

| Fluorophore | Cyanine3 (Cy3) |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Reactive Group | trans-cyclooctene (TCO) |

| Linker | PEG2 (Polyethylene glycol, 2 units) |

| Solubility | High in aqueous buffers |

Table 2: Comparison of Fluorogenic Tetrazine Probes for No-Wash Imaging

This table summarizes the fluorescence turn-on ratios of various fluorogenic tetrazine dyes upon reaction with TCO. A higher turn-on ratio indicates a greater increase in fluorescence upon reaction, leading to a better signal-to-background ratio in no-wash experiments.

| Fluorogenic Tetrazine Probe | Fluorophore Class | Reported Fluorescence Turn-On Ratio (approximate) | Reference |

| H-Tet-ATTO488 | Coumarin | 15-40x | [13] |

| Me-Tet-ATTO565 | Rhodamine | ~10x | [13] |

| H-Tet-Cy3 | Cyanine | Low turn-on, but good for wash-free imaging due to high water solubility | [13] |

| HD555 | Rhodamine | 95x | [12] |

| HD653 | Silicon Rhodamine | 45x | [12] |

| Tz-BF8 | Difluoroboronated tetrazine | up to 582x | [14] |

Experimental Protocols

Protocol 1: Genetic Encoding of TCO-Lysine into a Protein of Interest

This protocol describes the site-specific incorporation of the unnatural amino acid TCO-lysine into a target protein in mammalian cells.

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa, U2OS)

-

Plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine (e.g., pIRE4-PylRS-AF).

-

TCO-lysine (axial isomer is often preferred for higher incorporation efficiency).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed the mammalian cells in a suitable imaging dish (e.g., glass-bottom dish) to be 70-80% confluent on the day of transfection.

-

Transfection:

-

Prepare the transfection mix according to the manufacturer's instructions. Typically, a 1:1 ratio of the protein-of-interest plasmid to the synthetase/tRNA plasmid is used.

-

Add TCO-lysine to the cell culture medium to a final concentration of 100-250 µM.

-

Add the transfection mix to the cells and incubate at 37°C in a CO2 incubator.

-

-

Expression: Allow the protein to express for 24-48 hours. The optimal time should be determined empirically for each protein.

Protocol 2: No-Wash Live-Cell Imaging with a Fluorogenic Tetrazine-Dye

This protocol describes the labeling and imaging of TCO-modified proteins in live cells without any wash steps.

Materials:

-

Cells expressing the TCO-modified protein of interest (from Protocol 1).

-

Fluorogenic tetrazine-dye (e.g., a Cy3-tetrazine derivative with good fluorogenic properties). Prepare a stock solution in DMSO.

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS) buffered with HEPES to maintain pH outside of a CO2 incubator.[15]

-

Fluorescence microscope equipped with a live-cell imaging chamber (to maintain temperature and humidity) and appropriate filter sets for the chosen fluorophore.

Procedure:

-

Prepare Labeling Medium: Dilute the fluorogenic tetrazine-dye stock solution in live-cell imaging medium to the desired final concentration. A typical starting concentration is 1-5 µM. The optimal concentration should be determined to maximize signal and minimize any potential background from unbound, slightly fluorescent dye.

-

Labeling:

-

Gently remove the culture medium from the cells.

-

Add the labeling medium containing the fluorogenic tetrazine-dye to the cells.

-

-

Incubation and Imaging:

-

Immediately place the imaging dish on the microscope stage within the pre-warmed environmental chamber.

-

Incubate the cells with the dye for 10-30 minutes at 37°C. The reaction is often very fast, and a signal may be visible within minutes.

-

Begin acquiring images. Since this is a no-wash protocol, imaging can be performed in the continuous presence of the dye, allowing for time-lapse microscopy of dynamic processes from the moment of labeling.

-

-

Image Acquisition:

Mandatory Visualizations

Caption: Experimental workflow for no-wash live-cell imaging.

Caption: Visualizing growth factor signaling with bioorthogonal labeling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Inefficient incorporation of TCO-lysine.- Low protein expression.- Inactive tetrazine-dye. | - Optimize transfection efficiency.- Confirm TCO-lysine incorporation by Western blot or mass spectrometry.- Increase expression time.- Use a fresh stock of the tetrazine-dye. |

| High background fluorescence | - The fluorogenic probe has a low turn-on ratio.- Non-specific binding of the dye.- Autofluorescence of cells or medium. | - Use a tetrazine-dye with a higher fluorescence turn-on ratio.- Include a PEG spacer in the dye structure to improve solubility.- Use phenol red-free imaging medium.- Image cells that have not been labeled as a control for autofluorescence. |

| Phototoxicity/Cell Death | - Excitation light intensity is too high.- Prolonged exposure to excitation light. | - Reduce laser power to the minimum required for a good signal-to-noise ratio.- Decrease the frequency and duration of image acquisition.- Use a fluorophore with a longer wavelength (e.g., far-red) if possible, as it is generally less phototoxic.[17] |

Conclusion

The use of Cy3-PEG2-TCO in conjunction with fluorogenic tetrazine dyes offers a robust and versatile platform for no-wash live-cell imaging. The high specificity and rapid kinetics of the TCO-tetrazine ligation, coupled with the signal enhancement of fluorogenic probes, enable the real-time visualization of cellular dynamics with minimal perturbation. By following the detailed protocols and considering the troubleshooting advice provided, researchers can successfully implement this powerful technique to gain deeper insights into complex biological processes.

References

- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic Encoding of a Fluorescent Noncanonical Amino Acid as a FRET Donor for the Analysis of Deubiquitinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genetic code expansion to enable site-specific bioorthogonal labeling of functional G protein-coupled receptors in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biocompare.com [biocompare.com]

- 16. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]

- 18. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 19. researchgate.net [researchgate.net]

- 20. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]

Application of Cy3-PEG2-TCO in Super-Resolution Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of super-resolution microscopy has revolutionized our ability to visualize cellular structures beyond the diffraction limit of light, offering unprecedented insights into the nanoscale organization and dynamics of biomolecules. A key challenge in super-resolution imaging is the precise and efficient labeling of target molecules with bright, photostable fluorophores. Cy3-PEG2-TCO is a powerful tool that addresses this challenge by combining the excellent photophysical properties of the Cy3 fluorophore with a highly specific and efficient bioorthogonal labeling strategy.

This document provides detailed application notes and protocols for the use of Cy3-PEG2-TCO in super-resolution microscopy, with a focus on Stochastic Optical Reconstruction Microscopy (STORM). Cy3-PEG2-TCO features a Cy3 dye, a short polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) moiety. The TCO group reacts specifically with a tetrazine-modified target molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that is rapid, highly selective, and biocompatible.[1] This allows for the precise labeling of proteins and other biomolecules in fixed and living cells with minimal linkage error, a critical factor for high-resolution imaging.[2] In STORM, Cy3 often serves as an "activator" fluorophore, used in conjunction with a "reporter" dye like Alexa Fluor 647 or Cy5, to control the stochastic photoswitching required for image reconstruction.[3]

Key Applications

-

High-density, specific labeling of proteins: By genetically encoding an unnatural amino acid bearing a tetrazine group, proteins of interest can be specifically labeled with Cy3-PEG2-TCO for super-resolution imaging. This approach has been successfully used to study the nanoscale organization of membrane receptors like kainate and NMDA receptors.[4][5]

-

Multi-color super-resolution imaging: The Cy3-activator and a red-emitting reporter dye pair can be part of a multi-color imaging scheme, allowing for the simultaneous visualization of multiple cellular structures.[3]

-

Live-cell super-resolution imaging: The biocompatibility of the TCO-tetrazine ligation enables the labeling of proteins in living cells, opening the door to studying dynamic processes at the nanoscale.[6]

Data Presentation

The performance of fluorophores in STORM is critical for achieving high-quality super-resolution images. Key parameters include the number of photons detected per switching event (which influences localization precision), the on-off duty cycle (the fraction of time the fluorophore is in the fluorescent "on" state), and the number of switching cycles before photobleaching. While specific data for the Cy3-PEG2-TCO conjugate is not extensively published, the data for Cy3B, a high-performance variant of Cy3 for STORM, provides a strong reference.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photons/Event (in MEA buffer) | Duty Cycle (in MEA buffer) | Localization Precision (nm) | Notes |